molecular formula C19H20N4O2S B4081268 N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-2-ylthio)butanamide

N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-2-ylthio)butanamide

Cat. No. B4081268
M. Wt: 368.5 g/mol
InChI Key: NFVFFDHMFRHBGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-2-ylthio)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as ABT-737 and is a member of the class of small molecules called BH3 mimetics. BH3 mimetics have been shown to have anti-tumor effects and are being studied as potential cancer therapeutics.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-2-ylthio)butanamide has been extensively studied for its potential applications in cancer therapy. It has been shown to induce apoptosis in cancer cells by mimicking the activity of the BH3-only proteins. These proteins are involved in regulating the activity of the anti-apoptotic Bcl-2 family proteins, which are overexpressed in many types of cancer cells. ABT-737 binds to these anti-apoptotic proteins and releases the pro-apoptotic proteins, leading to apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-2-ylthio)butanamide involves the inhibition of anti-apoptotic Bcl-2 family proteins. These proteins are overexpressed in many types of cancer cells and prevent apoptosis, leading to the survival and proliferation of cancer cells. ABT-737 binds to these anti-apoptotic proteins and releases the pro-apoptotic proteins, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-2-ylthio)butanamide has been shown to have anti-tumor effects in various types of cancer cells. It induces apoptosis in cancer cells by mimicking the activity of the BH3-only proteins. ABT-737 has also been shown to sensitize cancer cells to other chemotherapeutic agents, leading to increased efficacy. However, it has been reported that ABT-737 has limited activity against certain types of cancer cells, such as those that overexpress Mcl-1, another anti-apoptotic Bcl-2 family protein.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-2-ylthio)butanamide in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a useful tool for studying the mechanisms of apoptosis and for identifying potential targets for cancer therapy. However, one limitation of using ABT-737 is its limited activity against certain types of cancer cells, as mentioned earlier.

Future Directions

For research on ABT-737 include developing more potent and selective BH3 mimetics, studying its combination with other chemotherapeutic agents, identifying biomarkers for patient selection, and investigating its potential applications in other diseases.

properties

IUPAC Name

N-(4-acetamidophenyl)-2-(1H-benzimidazol-2-ylsulfanyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-3-17(26-19-22-15-6-4-5-7-16(15)23-19)18(25)21-14-10-8-13(9-11-14)20-12(2)24/h4-11,17H,3H2,1-2H3,(H,20,24)(H,21,25)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVFFDHMFRHBGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)NC(=O)C)SC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-2-ylthio)butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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